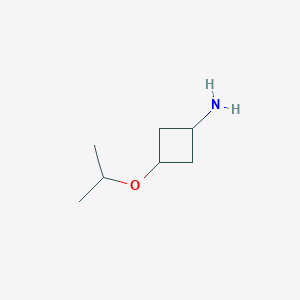

3-(Propan-2-yloxy)cyclobutan-1-amine

Description

Significance of Cyclobutane-Containing Amine Scaffolds in Chemical Research

Cyclobutane-containing amine scaffolds are increasingly recognized as valuable components in modern drug discovery and chemical research. nih.govru.nlcancer.govnih.gov The cyclobutane (B1203170) ring, a four-membered carbocycle, is the second most strained saturated monocyclic alkane, which imparts a unique, puckered three-dimensional structure. nih.gov This distinct conformation is a key feature that medicinal chemists leverage to design novel therapeutics. pharmablock.com

The incorporation of a cyclobutane motif into a molecule can offer several advantages over more common, flexible, or planar structures. nih.gov One of the most significant contributions is conformational restriction. nih.govnih.govlifechemicals.com By replacing a flexible alkyl chain with a rigid cyclobutane ring, the number of accessible conformations is limited, which can reduce the entropic penalty upon binding to a biological target and potentially increase potency. nih.gov Furthermore, the three-dimensional nature of the cyclobutane scaffold helps molecules "escape from flatland," a concept in medicinal chemistry that encourages the use of non-planar, sp³-rich structures to improve properties like solubility and target-binding specificity. researchgate.net

Cyclobutane rings have been successfully employed to enhance a variety of drug-like properties. nih.govcancer.govnih.gov These include improving metabolic stability, directing the orientation of key pharmacophore groups, and acting as bioisosteres for other chemical groups like alkenes or aryl rings. nih.govru.nlcancer.gov For instance, replacing a metabolically vulnerable site with a cyclobutane ring can block enzymatic degradation, thereby improving a drug candidate's pharmacokinetic profile. pharmablock.com Despite their potential, cyclobutane scaffolds remain relatively underrepresented in marketed drugs and medicinal chemistry literature, highlighting their potential for further exploration. nih.gov

The amine functional group, when attached to a cyclobutane scaffold, adds another layer of chemical and biological significance. Amines are prevalent in pharmaceuticals, often serving as key interaction points with biological targets through hydrogen bonding or ionic interactions. The combination of the rigid cyclobutane core with the versatile amine group creates a scaffold that offers defined spatial arrangements of functional groups, which is crucial for achieving high potency and selectivity. pharmablock.com

| Property Improved | Contribution of Cyclobutane Ring | Reference |

|---|---|---|

| Potency | Induces conformational restriction, reducing entropic penalty upon binding. | nih.gov |

| Metabolic Stability | Blocks metabolically labile sites by replacing flexible linkers or introducing steric hindrance. | nih.govpharmablock.com |

| Selectivity | Provides a rigid scaffold that directs pharmacophore groups into specific orientations for precise target recognition. | pharmablock.com |

| Solubility | Increases sp³ character, moving away from flat, aromatic structures which can improve aqueous solubility. | researchgate.net |

| Bioisosterism | Acts as a replacement for other functional groups like alkenes (preventing cis/trans isomerization) and aryl rings. | nih.govcancer.govnih.gov |

| Hydrophobic Interactions | Fills hydrophobic pockets within protein binding sites. | nih.govru.nlcancer.gov |

Overview of Unique Structural Features of 3-(Propan-2-yloxy)cyclobutan-1-amine (B1444203)

The compound this compound possesses a distinct molecular architecture defined by its central cyclobutane ring and two key functional groups: a primary amine and an isopropoxy ether.

The cyclobutane ring itself is not planar. libretexts.org Due to ring strain, it adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would be present in a flat structure. libretexts.orglibretexts.org This puckering results in two different types of substituent positions, similar to the axial and equatorial positions in cyclohexane. acs.org In substituted cyclobutanes, this leads to the possibility of stereoisomerism (cis and trans isomers), where the substituents can be on the same side (cis) or opposite sides (trans) of the ring. This conformational rigidity is a defining feature that can be exploited in molecular design. pharmablock.com

The primary amine (-NH₂) group at the C1 position is a key functional group that can act as a hydrogen bond donor and a base. Its presence significantly influences the molecule's polarity and basicity, making it a potential point of interaction with biological macromolecules.

The isopropoxy group (-OCH(CH₃)₂) at the C3 position is an ether linkage that adds steric bulk and lipophilicity to the molecule. The 1,3-disubstitution pattern on the cyclobutane ring means these two functional groups can exist in either a cis or trans relationship, leading to distinct three-dimensional shapes and properties for each isomer. The interplay between the rigid, puckered cyclobutane core and the specific spatial arrangement of the polar amine and the more lipophilic isopropoxy group defines the unique chemical character of this compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1488811-58-0 | bldpharm.com |

| Molecular Formula | C₇H₁₅NO | bldpharm.com |

| Molecular Weight | 129.20 g/mol | bldpharm.com |

Current Research Gaps and Future Directions in the Study of Related Cyclobutane Derivatives

Despite their demonstrated utility, cyclobutane derivatives remain an underutilized class of compounds in medicinal chemistry. nih.govnih.gov There is a considerable gap in the literature regarding a systematic exploration of their medicinal chemistry properties and their full potential as scaffolds in drug design. nih.gov This gap presents numerous opportunities for future research.

Future Directions:

Development of Novel Synthetic Methodologies: A primary challenge has been the synthesis of diverse and complex cyclobutane building blocks. nih.gov Future research will likely focus on creating more efficient, stereoselective, and scalable synthetic routes to access a wider range of functionalized cyclobutane derivatives. researchgate.net This will enable the construction of more complex molecules for biological screening.

Expansion of Fragment Libraries: Fragment-based drug discovery (FBDD) would benefit greatly from the inclusion of more unique, three-dimensional scaffolds. nih.gov A significant research direction is the design and synthesis of dedicated cyclobutane-based fragment libraries. These libraries, containing diverse substitution patterns and functional groups, would provide novel starting points for drug discovery programs. nih.govwhiterose.ac.uk

Exploration as Bioisosteres: The concept of using cyclobutane rings as bioisosteres for other chemical groups is a promising area for further investigation. acs.orgacs.org For example, their ability to replace phenyl rings or gem-dimethyl groups can lead to compounds with improved physicochemical properties. nih.gov Systematic studies are needed to better understand the rules governing these bioisosteric replacements and to identify new applications. rsc.org

By addressing these research gaps, the scientific community can unlock the full potential of cyclobutane derivatives, leading to the discovery of new chemical entities with unique therapeutic properties.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYRQGYQALOVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265543 | |

| Record name | Cyclobutanamine, 3-(1-methylethoxy)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638768-14-5 | |

| Record name | Cyclobutanamine, 3-(1-methylethoxy)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Propan 2 Yloxy Cyclobutan 1 Amine and Its Analogues

Strategies for Cyclobutane (B1203170) Ring Construction

The formation of the four-membered carbocycle is a cornerstone of the synthesis of cyclobutane derivatives. Various methodologies have been developed, ranging from classic cycloadditions to more modern radical and carbene-mediated pathways.

[2+2] Cycloaddition Approaches

[2+2] cycloaddition reactions are among the most powerful and widely used methods for the direct formation of cyclobutane rings, involving the union of two doubly bonded systems. acs.orgnih.gov This approach can be initiated through various means, each offering distinct advantages in terms of substrate scope, selectivity, and reaction conditions.

Thermal [2+2] Cycloadditions: These reactions typically require high temperatures and are often limited to activated alkenes, such as ketenes or keteniminium salts, due to a high activation energy barrier for concerted cycloaddition. harvard.edunih.gov The reaction of a ketene (B1206846) with an alkene is a classic example that proceeds through a concerted [π2s + π2a] cycloaddition to form a cyclobutanone (B123998), which can be a versatile intermediate for further functionalization.

Photochemical [2+2] Cycloadditions: The use of light to promote [2+2] cycloadditions significantly broadens the scope of compatible alkenes. acs.orgaklectures.com This method can be performed via direct excitation of an alkene or by using a photosensitizer that facilitates energy transfer. nih.gov Visible-light-mediated protocols, often employing transition-metal (e.g., Ruthenium or Copper) or organic photocatalysts, have emerged as milder and more selective alternatives to UV-light-induced reactions. acs.orgnih.govorganic-chemistry.org These photocatalytic methods can proceed through a radical-ion mechanism, enabling the dimerization of alkenes or the intramolecular cyclization of dienes to construct complex cyclobutane-containing frameworks. acs.orgorganic-chemistry.org

Organocatalytic [2+2] Cycloadditions: Chiral organic molecules can catalyze the enantioselective [2+2] cycloaddition of substrates like α,β-unsaturated aldehydes or enones. mdpi.com For instance, chiral secondary amines can activate enals to form reactive enamine intermediates that undergo cycloaddition with another olefin, affording chiral cyclobutane products with high stereocontrol. mdpi.com

Transition Metal-Catalyzed [2+2] Cycloadditions: Transition metals can catalyze [2+2] cycloadditions that are otherwise thermally forbidden. sioc.ac.cn These reactions often proceed through metallacyclopentane intermediates. For example, copper-catalyzed stereoselective [2+2] cyclizations have been developed to construct diaryl-substituted cyclobutanes with high diastereoselectivity and enantioselectivity. sioc.ac.cn Similarly, cobalt catalysts have been employed in enantioselective [2+2] cycloadditions between alkynes and alkenes to produce chiral cyclobutenes, which are valuable precursors to cyclobutanes. nih.gov

| Approach | Activation Method | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Thermal | Heat | Ketenes, Keteniminium salts, Activated Alkenes | Often requires highly reactive substrates. | harvard.edunih.gov |

| Photochemical | UV or Visible Light (with photocatalyst) | Alkenes, Enones, Styrenes | Broad substrate scope; visible light methods are milder. | acs.orgnih.govorganic-chemistry.org |

| Organocatalytic | Chiral organic catalysts (e.g., amines, phosphoric acids) | Enals, Enones, Nitroalkenes | Provides access to enantiomerically enriched cyclobutanes. | mdpi.com |

| Transition Metal-Catalyzed | Metal catalysts (e.g., Cu, Co, Rh) | Alkenes, Allenes, Alkynes | Enables formally forbidden reactions; high stereocontrol. | sioc.ac.cnnih.gov |

Ring Contraction and Expansion Reactions

Alternative strategies to cycloadditions involve the rearrangement of existing ring systems. These methods can provide access to complex cyclobutanes from more readily available starting materials like five-membered rings or three-membered rings.

Ring Contraction from Pyrrolidines: A novel approach for the stereoselective synthesis of multisubstituted cyclobutanes involves the contraction of readily accessible pyrrolidine (B122466) derivatives. nih.govnih.govchemistryviews.orgresearchgate.net This transformation can be mediated by iodonitrene chemistry, where an in-situ generated iodonitrene reacts with the pyrrolidine. chemistryviews.org The proposed mechanism involves the formation of a 1,1-diazene intermediate, which then undergoes nitrogen extrusion to generate a 1,4-biradical. chemistryviews.orgacs.org This biradical rapidly collapses to form the cyclobutane ring. chemistryviews.orgacs.org A key advantage of this method is its stereospecificity; the stereochemical information from the starting pyrrolidine is often transferred to the cyclobutane product with high fidelity. nih.govresearchgate.net

Ring Expansion from Cyclopropyl (B3062369) Derivatives: Cyclopropane derivatives can serve as precursors to cyclobutanes through ring expansion reactions. nih.govnih.gov For example, the reaction of cyclopropylcarbenes, generated from cyclopropyl N-tosylhydrazones, can lead to cyclobutenes via a ring expansion mechanism. electronicsandbooks.comorganic-chemistry.org This process is initiated by an electrophilic attack of the carbene on a carbon of the three-membered ring. electronicsandbooks.com Similarly, π-acid catalysis can be employed to transform alkylidenecyclopropanes or vinylcyclopropanes into cyclobutane structures. nih.gov These cationic annulation reactions can proceed with high diastereoselectivity, providing a route to cyclobutanes with quaternary stereocenters. nih.gov

Radical and Carbene-Mediated Cyclization Pathways

Radical and carbene chemistry offers unique pathways for the construction of cyclobutane rings, often under mild conditions and with high functional group tolerance.

Radical-Mediated Cyclizations: Intramolecular cyclization of radicals is a well-established method for forming cyclic compounds. For cyclobutane synthesis, a 4-exo-tet cyclization of a radical onto an alkene is required. nih.gov Photoredox catalysis has enabled the development of radical addition-polar cyclization cascades. nih.govscispace.com In one such approach, a radical generated from the single-electron transfer induced deboronation of an alkylboronic ester adds to an electron-deficient alkene. The resulting radical intermediate is then reduced to an anion, which undergoes a polar 4-exo-tet cyclization with a pendant alkyl halide to form the cyclobutane ring. nih.gov

Carbene-Mediated Cyclizations: Carbenes can participate in cyclization reactions to form four-membered rings. As mentioned previously, cyclopropylcarbenes can rearrange to form cyclobutenes. electronicsandbooks.comorganic-chemistry.org Transition-metal-catalyzed reactions involving carbene intermediates provide another avenue. For example, Rh(II)-catalyzed decomposition of N-tosylhydrazones derived from cyclopropyl ketones can generate a rhodium carbene that undergoes a 1,2-aryl or -alkyl shift, leading to the formation of monosubstituted cyclobutenes. organic-chemistry.org

Stereoselective Synthesis of 3-(Propan-2-yloxy)cyclobutan-1-amine (B1444203) Stereoisomers

Achieving control over the relative and absolute stereochemistry is paramount in modern organic synthesis, particularly for bioactive molecules. The synthesis of specific stereoisomers of this compound requires methods that can selectively generate the desired chiral centers on the cyclobutane ring.

Enantioselective and Diastereoselective Control in Cyclobutane Formation

Many of the methods used for constructing the cyclobutane ring can be adapted to control stereochemistry.

Enantioselective Control: This is typically achieved by using chiral catalysts or chiral auxiliaries. In [2+2] cycloadditions, chiral Lewis acids, such as those derived from copper with BOX ligands, can induce high enantioselectivity in the formation of cyclobutane products. sioc.ac.cn Organocatalysis is another powerful tool; for example, chiral squaramide-based catalysts have been used in enantioselective Michael additions onto cyclobutenes to generate thio-substituted cyclobutanes with high enantiomeric excess. rsc.org Similarly, chiral phosphoric acids can catalyze enantioselective photochemical [2+2] cycloadditions. organic-chemistry.org

Diastereoselective Control: The relative stereochemistry of substituents on the cyclobutane ring is often dictated by the mechanism of the ring-forming reaction. For instance, the thermal [2+2] cycloaddition of a ketene to an alkene is a concerted process that generally proceeds with retention of the alkene stereochemistry. In radical-based ring contractions of pyrrolidines, the stereoinformation of the starting material can be effectively transferred to the cyclobutane product. nih.gov Diastereoselectivity can also be achieved in Michael addition reactions to pre-existing cyclobutene (B1205218) rings, where the incoming nucleophile adds preferentially to one face of the ring, guided by existing stereocenters or substituents. nih.govresearchgate.net

| Method | Stereocontrol | Catalyst/Reagent Example | Key Outcome | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | Enantioselective | Chiral Copper-BOX complexes | Optically active diaryl-substituted cyclobutanes. | sioc.ac.cn |

| Michael Addition | Enantioselective & Diastereoselective | Chiral squaramide bifunctional catalyst | Enantioenriched thio-substituted cyclobutanes. | rsc.org |

| Ring Contraction | Diastereoselective (Stereospecific) | Iodonitrene chemistry | Stereoinformation transferred from pyrrolidine precursor. | nih.gov |

| Rh(III)-Catalyzed C-C Cleavage | Diastereoselective | Rh(III) catalyst with HFIP solvent | Highly substituted cyclobutanes. | acs.org |

Biocatalytic Transformations for Chiral Amines

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for synthesizing chiral molecules, including amines. nottingham.ac.ukwiley.com Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity. nih.gov

P450-Mediated Hydroxylation: Cytochrome P450 monooxygenases are a versatile class of enzymes capable of catalyzing the oxidation of a vast array of substrates, including the hydroxylation of non-activated C-H bonds. nih.gov These enzymes can be engineered through directed evolution to enhance their activity and selectivity for non-natural substrates. nih.gov A P450-catalyzed hydroxylation could be envisioned as a key step in the synthesis of a precursor to this compound. For example, a suitably substituted cyclobutane could undergo regio- and stereoselective hydroxylation to introduce a hydroxyl group, which can then be converted to the amine functionality. P450 enzymes are known to desymmetrize prochiral substrates, creating two chiral centers in a single step with high diastereo- and enantioselectivity. ceu.es This could be a powerful strategy for establishing the stereochemistry of the 3-hydroxycyclobutanamine core.

Other redox biocatalysts, such as amine dehydrogenases (AmDHs), imine reductases (IREDs), and reductive aminases (RedAms), are also highly valuable for the synthesis of chiral amines. bohrium.com These enzymes can catalyze the asymmetric synthesis of amines from prochiral ketones, offering a direct route to enantiopure amine products. nottingham.ac.ukbohrium.com For instance, a 3-isopropoxycyclobutanone could potentially be a substrate for an engineered reductive aminase to directly produce this compound with high enantiomeric excess.

Organocatalytic and Transition Metal-Catalyzed Asymmetric Syntheses

The stereoselective synthesis of this compound and its derivatives is of paramount importance, as the stereochemistry often dictates biological activity. Both organocatalysis and transition metal catalysis have emerged as powerful tools to achieve high levels of enantioselectivity in the construction of the chiral cyclobutane core.

Organocatalytic approaches often utilize chiral amines, phosphoric acids, or bifunctional catalysts to promote asymmetric transformations. For instance, the enantioselective [2+2] cycloaddition of ketenes with enamines or enol ethers, catalyzed by chiral amines, can provide access to enantioenriched cyclobutanone precursors. These precursors can then be converted to the desired 3-alkoxycyclobutanamines through a series of stereocontrolled steps, including reduction, etherification, and amination.

Transition metal-catalyzed methods offer a complementary and highly effective route to chiral cyclobutanes. Catalysts based on rhodium, palladium, iridium, and copper have been successfully employed in a variety of asymmetric transformations. For example, transition metal-catalyzed asymmetric carbene insertion into C-H or N-H bonds can be a powerful strategy for the synthesis of chiral amines. While direct asymmetric synthesis of this compound is not extensively reported, related methodologies for the synthesis of chiral cyclobutane derivatives suggest plausible routes. For instance, the asymmetric synthesis of chiral cyclobutanones from functionalized enol ethers has been demonstrated, providing a key intermediate that can be further elaborated.

A general challenge in the asymmetric synthesis of multisubstituted cyclobutanes is controlling both regio- and stereoselectivity, which arises from the inherent ring strain of the four-membered ring. The development of highly selective and divergent synthetic strategies is therefore a significant area of research.

Functional Group Introduction and Modification Strategies

The versatility of the this compound scaffold lies in the ability to selectively modify its functional groups. This allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.

Selective Derivatization of the Amine Moiety (e.g., acylation, amination)

The primary amine functionality of this compound is a key handle for derivatization. Standard acylation conditions, employing acyl chlorides or anhydrides in the presence of a base, can be used to introduce a wide variety of acyl groups. For more complex substrates or to achieve higher selectivity, coupling reagents such as HATU or EDC are often employed.

Reductive amination is another powerful technique for modifying the amine group. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity. Catalyst-controlled reductive amination using transition metal catalysts, such as those based on iridium or ruthenium, can offer high levels of regio- and stereoselectivity.

| Derivatization Method | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride/anhydride, base (e.g., triethylamine) | Amide |

| Amide Coupling | Carboxylic acid, coupling agent (e.g., HATU, EDC), base | Amide |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |

Manipulation of the Ether Linkage

The isopropoxy group at the 3-position of the cyclobutane ring can also be a site for modification, although this is generally more challenging than derivatizing the amine. Cleavage of the ether linkage can provide access to the corresponding 3-hydroxycyclobutan-1-amine derivative, which can then be re-etherified with different alkyl groups or functionalized in other ways.

Ether cleavage is typically achieved under harsh conditions using strong acids such as HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide. The regioselectivity of cleavage depends on the nature of the alkyl groups attached to the ether oxygen. For a secondary ether like the propan-2-yloxy group, the reaction can proceed through an S\N1 or S\N2 mechanism depending on the specific conditions and the stability of the potential carbocation intermediates. Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for ether cleavage, often under milder conditions.

| Method | Reagents | Key Intermediate |

| Acidic Cleavage | HBr, HI | 3-Hydroxycyclobutan-1-amine |

| Lewis Acid Cleavage | BBr₃ | 3-Hydroxycyclobutan-1-amine |

Late-Stage Functionalization of the Cyclobutane Core (e.g., C-H activation, strain-release)

Late-stage functionalization of the cyclobutane core offers a powerful strategy to introduce chemical diversity at a late stage of the synthesis, avoiding the need for de novo synthesis of each analogue. C-H activation and strain-release functionalization are two prominent approaches in this area.

Transition metal-catalyzed C-H activation allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. While challenging on a strained cyclobutane ring, appropriately designed directing groups can facilitate regioselective C-H functionalization. For example, the amine or a derivative thereof could potentially direct a metal catalyst to activate a specific C-H bond on the cyclobutane ring, allowing for the introduction of new substituents.

The inherent ring strain of the cyclobutane ring can be harnessed in strain-release functionalizations. Reactions that lead to the opening of the four-membered ring can be used to generate more complex acyclic or larger ring systems. Conversely, reactions that relieve some of the ring strain by introducing functionality can also be envisioned. For instance, transition metal-catalyzed C-C bond activation of cyclobutanols has been shown to be an effective method for ring opening and the formation of chiral ketones. While not directly applicable to the ether-containing target, this principle highlights the potential of strain-release strategies in the chemistry of cyclobutane derivatives.

Flow Chemistry and Scalable Synthetic Approaches for Cyclobutane Amines

The translation of laboratory-scale syntheses to industrial production requires the development of robust, safe, and scalable processes. Flow chemistry has emerged as a powerful technology to address these challenges, offering advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for continuous manufacturing.

The synthesis of cyclobutane derivatives, which can involve energetic intermediates or exothermic reactions, is particularly well-suited for flow chemistry. For example, [2+2] cycloadditions, which are often used to construct the cyclobutane ring, can be performed safely and efficiently in a flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and selectivity while minimizing the formation of byproducts.

Stereochemical Investigations and Conformational Analysis of 3 Propan 2 Yloxy Cyclobutan 1 Amine

Theoretical and Experimental Conformational Analysis of the Cyclobutane (B1203170) Ring

The cyclobutane ring is not planar. A planar conformation would lead to significant torsional strain from eclipsing C-H bonds, in addition to the inherent angle strain from C-C-C bond angles deviating from the ideal 109.5°. To relieve this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering is characterized by a dihedral angle, with one carbon atom out of the plane of the other three. This non-planar arrangement leads to a dynamic equilibrium between two equivalent puckered conformations that rapidly interconvert at room temperature.

Theoretical studies, including high-level ab initio and Density Functional Theory (DFT) calculations, have been instrumental in characterizing the geometry and energetics of the cyclobutane ring. For unsubstituted cyclobutane, calculations have established equilibrium puckering angles (θ) in the range of 28-30°. nih.gov

Experimental validation of these theoretical models comes from techniques such as gas electron diffraction and vibrational spectroscopy (infrared and Raman). These methods have confirmed the puckered structure of cyclobutane and provided quantitative data on bond lengths, bond angles, and the puckering potential energy surface. For instance, a joint analysis of electron diffraction and infrared spectroscopy data for cyclobutane determined a ring dihedral angle of 27.9 ± 1.6°.

In the case of 3-(Propan-2-yloxy)cyclobutan-1-amine (B1444203), both cis and trans diastereomers exist. The puckered ring can adopt conformations where the substituents occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by the interplay of steric and electronic effects introduced by the propan-2-yloxy and amine groups.

Table 1: Representative Conformational Parameters for a 1,3-Disubstituted Cyclobutane Ring (Illustrative Data)

| Parameter | Value Range | Method |

|---|---|---|

| Puckering Angle (θ) | 20° - 35° | Ab initio / DFT |

| C-C Bond Length | 1.55 - 1.56 Å | Electron Diffraction / X-ray |

| Ring Inversion Barrier | 1.5 - 5.0 kcal/mol | NMR Spectroscopy / DFT |

Impact of Substituents (Propan-2-yloxy and Amine) on Ring Puckering and Inversion Barriers

The presence of the propan-2-yloxy and amine substituents at the 1 and 3 positions breaks the symmetry of the cyclobutane ring, leading to non-equivalent puckered conformations. The substituents can adopt either cis or trans relative configurations. Within each diastereomer, the substituents can be in axial-axial, axial-equatorial, or equatorial-equatorial-like positions.

Generally, bulky substituents on a cyclobutane ring prefer to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial repulsions, which are a significant source of strain. For the trans-isomer of this compound, the most stable conformation is expected to have both the bulky propan-2-yloxy group and the amine group in equatorial positions. For the cis-isomer, a conformation with one substituent in an axial position and the other in an equatorial position is necessary. The larger propan-2-yloxy group would have a stronger preference for the equatorial position than the smaller amine group.

The substituents also influence the barrier to ring inversion, which is the energy required to flip from one puckered conformation to another through a planar or near-planar transition state. For unsubstituted cyclobutane, this barrier is quite low, approximately 1.5 kcal/mol. Substituents can either raise or lower this barrier. Bulky groups that lead to significant steric strain in the planar transition state tend to increase the inversion barrier. Conversely, electronic effects can also play a role. Computational studies on substituted cyclobutanes have shown that the nature and position of the substituents are critical in determining the precise energy profile of ring inversion. nih.gov

Stereoelectronic Effects and Intra-molecular Interactions

Beyond simple steric bulk, stereoelectronic effects can play a crucial role in determining the conformational preferences of this compound. These effects arise from the interaction of electron orbitals.

One significant stereoelectronic effect is hyperconjugation. In the puckered cyclobutane ring, there can be stabilizing interactions between the filled σ orbitals of C-H or C-C bonds and the empty σ* antibonding orbitals of adjacent bonds. Natural bond orbital (NBO) analysis in computational studies has shown that such σ(CC) → σ(CH) and σ(CH) → σ(CH) hyperconjugative interactions are strengthened as the cyclobutane ring puckers, contributing to the stability of the non-planar conformation and influencing the inversion barrier. nih.gov

Furthermore, in this compound, the presence of heteroatoms (oxygen and nitrogen) with lone pairs of electrons introduces the possibility of intramolecular hydrogen bonding. In the cis-isomer, a hydrogen bond could potentially form between the amine group (acting as a hydrogen bond donor) and the ether oxygen of the propan-2-yloxy group (acting as a hydrogen bond acceptor). The feasibility of such an interaction depends on the specific geometry of the puckered ring and whether the functional groups can come into sufficiently close proximity with a favorable orientation. An intramolecular hydrogen bond, if present, would act as a conformational lock, stabilizing a specific puckered state and increasing the barrier to ring inversion. nih.govnih.gov Spectroscopic techniques like IR and NMR can be used to probe for such intramolecular interactions. nih.govruc.dk

Determination of Absolute and Relative Stereochemistry of Novel Analogues

Elucidating the stereochemistry of novel analogues of this compound is crucial for understanding their structure-activity relationships. Several powerful analytical techniques are employed for this purpose.

Relative stereochemistry (cis vs. trans) is commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The through-space proximity of protons in cis and trans isomers is different, which can be detected using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). For a cis-1,3-disubstituted cyclobutane, NOE correlations would be expected between the protons at C1 and C3, particularly between those that are on the same face of the ring (e.g., axial-axial or axial-equatorial). In contrast, for a diequatorial trans isomer, such correlations would be weak or absent. Additionally, the magnitude of proton-proton coupling constants (3JHH) can provide information about the dihedral angles between adjacent protons, which in turn relates to the ring's conformation and the relative orientation of substituents. duke.eduorgchemboulder.comlibretexts.org

Absolute stereochemistry (R/S configuration at the chiral centers) requires a method that can distinguish between enantiomers. The definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography. researchgate.netnih.gov This technique provides a three-dimensional map of electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms and thus the absolute stereochemistry, provided a suitable crystal can be grown.

For non-crystalline compounds or when X-ray analysis is not feasible, chiroptical methods such as circular dichroism (CD) can be used, often in conjunction with computational predictions. Another common approach involves chemical derivatization with a chiral reagent to form diastereomers, which can then be separated and analyzed by techniques like HPLC or NMR.

Chemical Reactivity and Derivatization Strategies for 3 Propan 2 Yloxy Cyclobutan 1 Amine

Synthetic Transformations for the Generation of Diverse 3-(Propan-2-yloxy)cyclobutan-1-amine (B1444203) Derivatives

The primary amine of this compound serves as a versatile handle for a variety of synthetic transformations, enabling the generation of a diverse library of derivatives. These reactions typically involve the formation of new bonds at the nitrogen atom.

Key synthetic transformations include:

Acylation: The amine reacts readily with acid chlorides, acid anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. acs.org This is one of the most common methods for incorporating the cyclobutane (B1203170) scaffold into larger molecules.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

N-Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can sometimes lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing secondary and tertiary amines.

Urea and Carbamate Formation: Treatment with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively.

These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by modifying the properties of a lead compound.

Below is an interactive data table summarizing common derivatization strategies for this compound.

| Transformation | Reagent Class | Product Functional Group |

| Acylation | Carboxylic Acid + Coupling Agent (e.g., HATU) | Amide |

| Acylation | Acid Chloride/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Carbamate Formation | Chloroformate | Carbamate |

Applications of this compound as a Versatile Synthetic Building Block

This compound is utilized in organic synthesis, particularly in the field of drug discovery, as a three-dimensional (3D) building block. libretexts.org The rigid, non-planar structure of the cyclobutane ring is a desirable feature for medicinal chemists seeking to move beyond flat, aromatic structures. libretexts.org

The incorporation of a cyclobutane moiety can confer several advantageous properties to a drug candidate:

Conformational Restriction: The rigid cyclobutane scaffold limits the number of accessible conformations of a molecule, which can lead to higher binding affinity and selectivity for its biological target. libretexts.org

Improved Physicochemical Properties: The introduction of this sp³-rich fragment can improve properties such as solubility and metabolic stability compared to analogous flat aromatic systems.

Novel Chemical Space: It provides access to novel chemical structures and intellectual property.

This building block is particularly useful for creating analogues of existing drugs or for fragment-based drug discovery, where small, three-dimensional fragments are used to build up a larger, more potent molecule. pharmaguideline.com Patent literature indicates the use of substituted cyclobutyl amine derivatives in the synthesis of modulators for various biological targets, such as histamine-3 receptors. acs.org

Mechanisms of Key Chemical Transformations (e.g., radical intermediates, biradical pathways)

While the derivatization of the amine group on this compound typically proceeds through standard polar mechanisms (nucleophilic attack), the chemistry of the cyclobutane ring itself can involve more complex pathways, particularly those involving radical intermediates.

Radical Reactions: The cyclobutane ring can undergo ring-opening reactions when subjected to conditions that generate radicals. researchgate.net For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a radical propagating agent, a carbon-centered radical can be formed on the ring. rsc.org The strain within the four-membered ring can then facilitate the cleavage of a C-C bond, leading to a ring-opened product. This type of reactivity is harnessed in certain synthetic methodologies to construct different ring systems.

Biradical Pathways: Biradical intermediates are often invoked in the mechanisms of [2+2] cycloaddition reactions used to form cyclobutane rings, particularly under photochemical conditions. In the reverse reaction, the cleavage of a cyclobutane ring can also proceed through a biradical intermediate. For example, the thermal or photochemical cleavage of a substituted cyclobutane can lead to the formation of a 1,4-biradical, which can then go on to form two separate alkene molecules. While these reactions might not be common for derivatizing the title compound, they are fundamental to the underlying chemistry of its cyclobutane core.

The stability of the this compound scaffold under typical synthetic conditions for amine modification means that these radical and biradical pathways are generally not a concern. However, an understanding of these potential reaction mechanisms is crucial when designing multi-step syntheses or when the molecule is subjected to high energy conditions such as UV irradiation or high temperatures.

Structure Activity Relationship Sar Studies and Mechanistic Insights of 3 Propan 2 Yloxy Cyclobutan 1 Amine Analogues

Impact of Cyclobutane (B1203170) Ring Strain and Conformation on Molecular Recognition

The cyclobutane ring is a defining feature of 3-(Propan-2-yloxy)cyclobutan-1-amine (B1444203) analogues, conferring unique structural properties that are pivotal for molecular recognition. Unlike more flexible acyclic chains or larger cycloalkanes, the cyclobutane scaffold has a high degree of conformational rigidity. pharmablock.com Due to inherent ring strain, the cyclobutane ring adopts a puckered, non-planar conformation. pharmablock.comresearchgate.net This rigidity reduces the entropic penalty that typically occurs when a flexible molecule binds to a target, which can contribute to a more favorable binding affinity. nih.gov

Role of the Amine and Ether Groups in Ligand-Target Interactions (In vitro)

In vitro studies consistently highlight the critical roles of the primary amine and the ether functionalities in mediating interactions between this compound analogues and their biological targets. These groups often serve as the primary pharmacophoric elements responsible for anchoring the molecule in the binding site.

The amine group is a versatile functional group in drug-target interactions. stereoelectronics.org As a primary amine, it can act as a hydrogen bond donor. hama-univ.edu.sy Under physiological conditions, it is often protonated, forming a positively charged ammonium (B1175870) ion. This allows it to engage in strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within a binding pocket. stereoelectronics.org This potent electrostatic interaction can be a dominant contributor to binding affinity.

Stereoisomeric Effects on Molecular Binding and Biological Activity (Pre-clinical, In vitro)

Stereoisomerism plays a paramount role in the biological activity of this compound analogues. The presence of chiral centers on the cyclobutane ring means the compound can exist as different stereoisomers, and biological systems, being chiral themselves, can exhibit a high degree of stereospecificity in their interactions.

The relative orientation of the amine and isopropoxy groups (cis vs. trans) creates diastereomers with distinct shapes. Pre-clinical and in vitro assays frequently reveal that one diastereomer is significantly more active than the other. For example, a trans isomer might position the functional groups in an ideal orientation for simultaneous interaction with two separate regions of a binding site, whereas the cis isomer may be unable to achieve this optimal fit. nih.gov

Furthermore, each diastereomer can exist as a pair of enantiomers (e.g., (1R,3R) vs. (1S,3S) for the trans isomer). It is common for one enantiomer to have much higher affinity for the target than its mirror image. This enantioselectivity arises from the three-point attachment model of chiral recognition, where a specific 3D arrangement of interacting groups is required for effective binding. The differential activity between stereoisomers underscores the importance of stereocontrolled synthesis in drug development to isolate the most potent and selective isomer while minimizing potential off-target effects from less active ones.

| Analogue Series | Stereoisomer | Target | Relative Potency | Reference Finding |

|---|---|---|---|---|

| Hypothetical Analogue X | trans-(1R,3R) | Enzyme A | High | Optimal fit in active site |

| Hypothetical Analogue X | trans-(1S,3S) | Enzyme A | Low | Steric clash from isopropoxy group |

| Hypothetical Analogue X | cis-(1R,3S) | Enzyme A | Negligible | Incorrect distance between pharmacophores |

| Hypothetical Analogue Y | trans | Receptor B | 100-fold > cis | trans geometry required for binding |

Note: The data presented in this table is illustrative, based on common principles of stereoselectivity in medicinal chemistry, and is intended to demonstrate the concepts discussed.

Rational Design Principles for Modulating Molecular Properties

Rational drug design involves the systematic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties based on an understanding of its SAR. bbau.ac.inwikipedia.org For this compound analogues, several principles guide this process:

Scaffold Modification and Constraint: The cyclobutane core is a key element for providing conformational rigidity. pharmablock.com Design efforts focus on synthesizing specific stereoisomers (cis/trans) to achieve the optimal geometry for target binding. The rigid nature of the scaffold ensures that other modifications are presented to the target in a predictable manner. nih.gov

Variation of the Ether Side-Chain: The isopropoxy group can be systematically altered to probe the size, shape, and nature of the corresponding hydrophobic pocket in the target. Replacing it with smaller (e.g., methoxy) or larger (e.g., cyclopentyloxy) groups can fine-tune van der Waals interactions and improve binding affinity. Introducing polarity (e.g., a methoxyethoxy group) can also be explored to seek additional hydrogen bonds.

Modification of the Amine Group: While the primary amine is often crucial, it can be modified to modulate basicity and pharmacokinetic properties. Conversion to secondary or tertiary amines, or its replacement with other basic groups, can alter the strength of ionic interactions and affect properties like cell permeability and metabolic stability.

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties. For instance, the ether oxygen could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to modulate lipophilicity and metabolic stability while attempting to preserve the core binding mode.

These design strategies are often guided by computational modeling and structural biology data (e.g., X-ray crystallography of a ligand-target complex) to provide a more detailed roadmap for optimization. wikipedia.org

Mechanistic Characterization of Biochemical Interactions

Elucidating the precise mechanism by which this compound analogues exert their effects requires a suite of biochemical and biophysical techniques. These methods provide a detailed picture of the molecular interactions at the atomic level.

Enzyme Kinetics: For analogues that target enzymes, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information helps to understand whether the compound binds to the enzyme's active site or to an allosteric site.

X-ray Crystallography: Co-crystallizing an analogue with its target protein can provide a high-resolution, three-dimensional structure of the binding interaction. This allows for the direct visualization of the binding pose and the specific hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the complex. This structural information is invaluable for explaining observed SAR and guiding further rational design.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). These parameters reveal the driving forces behind the binding event (i.e., whether it is enthalpically or entropically driven).

Computational Modeling and Molecular Dynamics: Computer-aided drug design techniques, such as molecular docking, are used to predict how analogues will bind to a target of known structure. wikipedia.org Molecular dynamics simulations can then be used to model the stability of the ligand-protein complex over time, providing insights into the flexibility of the system and the role of water molecules in the binding site.

Together, these approaches provide a comprehensive mechanistic understanding that connects the chemical structure of the analogues to their biochemical function.

Computational Chemistry and Theoretical Investigations of 3 Propan 2 Yloxy Cyclobutan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's geometry, stability, and reactivity. For 3-(Propan-2-yloxy)cyclobutan-1-amine (B1444203), such calculations can elucidate its three-dimensional structure and provide a quantitative basis for predicting how it will behave in chemical reactions.

Detailed research findings from theoretical studies on analogous aliphatic amines and ethers suggest that DFT calculations can reliably predict molecular properties. acs.orgnih.gov By applying these established computational protocols, a comprehensive electronic profile of this compound can be generated. This would involve geometry optimization to find the most stable arrangement of its atoms, followed by the calculation of various electronic descriptors.

Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character, while the LUMO energy relates to its ability to accept electrons, reflecting its electrophilic character. The difference in energy between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. For this compound, the nitrogen atom of the amine group and the oxygen atom of the ether group are expected to be the primary centers of negative potential, while the hydrogen atoms of the amine group would be regions of positive potential.

Reactivity indices derived from conceptual DFT, such as chemical potential, hardness, and softness, provide a quantitative measure of the molecule's reactivity. mdpi.com These global descriptors offer a general overview of its chemical behavior. To pinpoint specific reactive sites within the molecule, local reactivity descriptors like Fukui functions or Parr functions are calculated. mdpi.com These would identify which specific atoms are most likely to participate in nucleophilic or electrophilic reactions. For instance, the nitrogen atom is predicted to be the most significant nucleophilic center.

While specific experimental or computational studies on this compound are not available in the public domain, we can construct a hypothetical table of predicted electronic properties based on typical results for similar small aliphatic amine and ether compounds.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 10.7 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 1.8 D | Indicates overall polarity of the molecule |

| Chemical Potential (μ) | -4.15 eV | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | 5.35 eV | Measures resistance to change in electron distribution |

These theoretical calculations provide a foundational understanding of the electronic nature of this compound, offering predictive insights into its stability, polarity, and the types of chemical reactions it is likely to undergo. This information is critical for guiding its synthesis and exploring its potential applications.

Advanced Spectroscopic and Analytical Methodologies for 3 Propan 2 Yloxy Cyclobutan 1 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of "3-(Propan-2-yloxy)cyclobutan-1-amine". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's complex spin systems.

In ¹H NMR, the chemical shifts of the protons on the cyclobutane (B1203170) ring are particularly informative. Due to the puckered nature of the cyclobutane ring, the protons can exist in either axial or equatorial positions, leading to distinct chemical shifts and coupling constants. The puckered conformation of cyclobutane helps to alleviate some of the eclipsing strain that would be present in a planar structure. libretexts.org The orientation of the bulky isopropoxy and amine substituents will significantly influence the ring's conformation and, consequently, the observed NMR parameters.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the proton and carbon signals. For instance, COSY experiments reveal proton-proton coupling networks, allowing for the identification of adjacent protons on the cyclobutane ring and within the isopropoxy group. HSQC correlates directly bonded proton and carbon atoms, while HMBC provides information about longer-range (2-3 bond) C-H correlations, which is critical for connecting the different fragments of the molecule.

Conformational analysis of substituted cyclobutanes can be further investigated by studying NMR data in conjunction with computational methods. nih.gov Temperature-dependent NMR studies can also provide insights into the energetics of conformational exchange processes. acs.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for This compound (B1444203)

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 1 | CH | 3.2 - 3.5 | 48 - 52 | m |

| 2 | CH₂ | 1.8 - 2.2 | 28 - 32 | m |

| 3 | CH | 3.8 - 4.1 | 75 - 79 | m |

| 4 | CH₂ | 1.8 - 2.2 | 28 - 32 | m |

| 5 | CH (isopropoxy) | 3.5 - 3.8 | 68 - 72 | sept |

| 6, 7 | CH₃ (isopropoxy) | 1.1 - 1.3 | 21 - 24 | d |

| - | NH₂ | 1.5 - 2.5 | - | br s |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound" and to study its fragmentation patterns. These fragmentation patterns serve as a molecular fingerprint, aiding in structural elucidation and the identification of related compounds in reaction mixtures.

Under electron impact (EI) ionization, cyclobutane derivatives typically undergo characteristic fragmentation pathways. mtak.hu The molecular ion ([M]⁺) of "this compound" would be observed, and its high-resolution mass measurement can confirm the molecular formula. Common fragmentation pathways for cycloalkanes involve the loss of small neutral molecules, such as ethene. jove.com For substituted cyclobutanes, cleavage of the substituent groups is also a prominent fragmentation route. mtak.hu

The fragmentation of "this compound" is expected to involve several key steps:

Loss of the isopropoxy group: Cleavage of the C-O bond can lead to the formation of a [M - OCH(CH₃)₂]⁺ fragment.

Loss of the isopropyl group: Fragmentation within the isopropoxy moiety can result in the loss of a propyl radical, leading to a [M - C₃H₇]⁺ ion.

Ring opening and fragmentation: The cyclobutane ring can open to form a linear radical cation, which can then fragment further, often through the loss of ethene (C₂H₄), a characteristic fragmentation for cyclobutanes. docbrown.info

Cleavage adjacent to the amine group: α-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which would result in the formation of a stable iminium ion.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be employed to gain deeper insights into these fragmentation mechanisms. By selecting a specific precursor ion and inducing its fragmentation, the connectivity of the molecule can be mapped out. This is particularly useful for distinguishing between isomers. Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for monitoring the progress of reactions involving "this compound," allowing for the identification of intermediates, byproducts, and the final product.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion |

| 128 | [C₇H₁₄NO]⁺ | CH₃ |

| 100 | [C₅H₁₀NO]⁺ | C₃H₇ (isopropyl) |

| 84 | [C₄H₈NO]⁺ | C₃H₇O (isopropoxy) |

| 70 | [C₄H₈N]⁺ | C₄H₉O |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | C₄H₉NO or C₅H₁₁O |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in "this compound" and offers insights into its conformational properties. proquest.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

The IR spectrum of "this compound" would exhibit characteristic absorption bands for the N-H, C-H, C-O, and C-N functional groups.

N-H stretching: The primary amine group will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Aliphatic C-H stretching vibrations from the cyclobutane ring and the isopropyl group will appear in the 2850-3000 cm⁻¹ region. docbrown.info

C-O stretching: A strong absorption band corresponding to the C-O ether linkage is expected in the 1050-1150 cm⁻¹ range.

N-H bending: The N-H bending (scissoring) vibration of the primary amine typically appears around 1590-1650 cm⁻¹.

Cyclobutane ring vibrations: The cyclobutane ring itself has characteristic deformation vibrations, though these can be complex and appear in the fingerprint region (below 1500 cm⁻¹). docbrown.infodtic.mil

Raman spectroscopy complements IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the cyclobutane ring are often more prominent in the Raman spectrum. Conformational isomers of substituted cyclobutanes can sometimes be distinguished by subtle shifts in their vibrational frequencies. nih.gov By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory), a more detailed assignment of the vibrational modes and a better understanding of the molecule's conformational preferences can be achieved.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | Primary Amine | 3350 - 3500 | 3350 - 3500 | Medium |

| N-H Stretch (symmetric) | Primary Amine | 3250 - 3400 | 3250 - 3400 | Medium |

| C-H Stretch | Alkane (ring & isopropyl) | 2850 - 3000 | 2850 - 3000 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | - | Medium |

| C-H Bend | Alkane | 1350 - 1470 | 1350 - 1470 | Medium-Strong |

| C-O Stretch | Ether | 1050 - 1150 | 1050 - 1150 | Strong |

| C-N Stretch | Amine | 1020 - 1250 | 1020 - 1250 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of the cyclobutane ring in "this compound".

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound or a derivative must be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed. The resulting electron density map is used to build a model of the molecule's structure.

The crystal structure would reveal the puckering of the cyclobutane ring and the relative stereochemistry of the isopropoxy and amine substituents. In the solid state, intermolecular interactions, such as hydrogen bonding involving the amine group, play a significant role in determining the crystal packing. nih.gov These interactions can influence the conformation of the molecule in the crystal lattice.

While obtaining a crystal structure provides a static picture of the molecule in the solid state, it is important to recognize that the conformation in solution may differ. nih.gov Nevertheless, the data from X-ray crystallography is invaluable for validating computational models and for understanding the fundamental structural properties of the molecule. The stereochemistry of substituted cyclobutane rings has been confirmed in numerous studies using single-crystal X-ray diffraction. nih.gov

Interactive Data Table: Expected Structural Parameters from X-ray Crystallography of a Cyclobutane Derivative

| Parameter | Description | Expected Value |

| C-C Bond Length (ring) | The length of the carbon-carbon bonds within the cyclobutane ring. | 1.54 - 1.57 Å |

| C-C-C Bond Angle (ring) | The internal angles of the cyclobutane ring. | ~88° - 90° |

| Puckering Angle | The dihedral angle that describes the deviation of the ring from planarity. | 20° - 35° |

| C-O Bond Length | The length of the carbon-oxygen bond of the ether. | 1.41 - 1.44 Å |

| C-N Bond Length | The length of the carbon-nitrogen bond of the amine. | 1.46 - 1.49 Å |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

"this compound" possesses stereogenic centers, and therefore can exist as enantiomers. The assessment of enantiomeric purity is crucial in many applications, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities.

Chiral chromatography is the most widely used technique for separating and quantifying enantiomers. nih.gov This is typically achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. mdpi.com

Once the enantiomers are separated, their relative amounts can be determined from the peak areas in the chromatogram, which allows for the calculation of the enantiomeric excess (ee).

In addition to chromatography, chiroptical spectroscopic methods can provide information about the stereochemistry of the molecule. These techniques include:

Circular Dichroism (CD) spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum that can be used to determine their absolute configuration by comparison with theoretical calculations or with the spectra of known compounds. semanticscholar.org

Vibrational Circular Dichroism (VCD) spectroscopy: VCD is the vibrational analogue of CD and measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information based on the molecule's vibrational modes.

These spectroscopic methods are powerful tools for assigning the absolute configuration of enantiomerically pure samples of "this compound".

Interactive Data Table: Techniques for Enantiomeric Purity Assessment

| Technique | Principle | Information Obtained |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Separation of enantiomers, determination of enantiomeric excess (ee). |

| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light. | Information on absolute configuration, conformational analysis. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Detailed stereochemical information from vibrational modes. |

Future Research Directions and Emerging Applications of 3 Propan 2 Yloxy Cyclobutan 1 Amine

Development of Novel Synthetic Methodologies for Accessing Structurally Diverse Cyclobutane (B1203170) Amines

The limited availability of diverse cyclobutane building blocks has historically hindered their widespread use. nih.gov However, recent innovations in synthetic chemistry are providing powerful tools to access structurally complex cyclobutane amines, including derivatives of 3-(propan-2-yloxy)cyclobutan-1-amine (B1444203). Future research will likely focus on expanding and refining these methodologies.

Strain-Release Amination: A particularly promising strategy involves the strain-release amination of bicyclo[1.1.0]butanes (BCBs). rsc.orgrsc.org These highly strained "butterfly" shaped molecules react readily with amines to form 1,3-disubstituted cyclobutane products. rsc.org Researchers have developed bench-stable aryl sulfone-substituted BCBs that act as "cyclobutylating" reagents. nih.govblogspot.com This approach allows for the direct installation of a cyclobutane ring onto a wide range of primary and secondary amines under mild conditions, a significant advantage over multi-step classical syntheses. nih.govbaranlab.org The reaction's tunability, achieved by modifying substituents on the BCB reagent, allows for controlled reactivity. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging challenging carbon-carbon and carbon-nitrogen bonds. acs.orgnih.gov In the context of cyclobutane synthesis, photoredox-mediated strategies, such as the strain-release/ rsc.orgrsc.org-rearrangement cascade, enable the construction of polysubstituted cyclobutanes from readily available α-silylamines and strained rings like BCBs. rsc.orgnih.govrsc.org These methods are valued for their mild reaction conditions and high functional group tolerance, opening avenues for creating libraries of diverse cyclobutane amines for screening. nih.gov

Future efforts will likely focus on:

Asymmetric Synthesis: Developing enantioselective versions of these reactions to access chiral cyclobutane amines, which is crucial for pharmaceutical applications.

Late-Stage Functionalization: Applying these methods to modify complex, drug-like molecules in the final steps of a synthesis, allowing for rapid generation of analogues. rsc.org

Flow Chemistry: Adapting these synthetic routes, particularly photochemical methods, to continuous flow setups to improve scalability, safety, and efficiency. nih.gov

| Methodology | Key Precursors | Key Features | Potential for Diversification | Reference |

|---|---|---|---|---|

| Strain-Release Amination | Bicyclo[1.1.0]butanes (BCBs), Amines | Direct cyclobutylation; Mild conditions; Tunable reactivity. | High; depends on the diversity of available amines and BCB reagents. | nih.govblogspot.com |

| Photoredox Catalysis (SRRC) | α-Silylamines, BCBs, Cyclobutenes | Uses visible light; High functional group tolerance; Access to polysubstituted products. | Very high; wide range of amine precursors and allyl fragments can be used. | rsc.orgnih.gov |

| [2+2] Cycloadditions | Alkenes | Fundamental route to cyclobutane rings; Can be thermally or photochemically induced. | Moderate to high; depends on alkene substrate scope and control of regio- and stereoselectivity. | nih.govorganicreactions.org |

Exploration of New Chemical Reactivities and Transformational Pathways

The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) not only presents a synthetic challenge but also offers unique opportunities for chemical transformations. masterorganicchemistry.com While often employed as a stable scaffold, the cyclobutane core within this compound can be a reactive intermediate for constructing more complex molecular architectures.

One emerging area is the use of photoredox catalysis to induce ring-opening or rearrangement reactions. For instance, researchers have demonstrated that cyclobutylanilines can undergo a [4+2] annulation with alkynes, where a carbon-carbon bond of the cyclobutane ring is cleaved, ultimately forming a cyclohexene (B86901) derivative. nih.gov This type of transformation highlights the potential of using the cyclobutane unit as a four-carbon synthon, driven by the release of ring strain. nih.gov Future work could explore whether the amine and ether functionalities in this compound can direct or participate in similar photocatalytic pathways.

Furthermore, the development of strain-release/ rsc.orgrsc.org-rearrangement cascades showcases a sophisticated transformation where the initial formation of the cyclobutane ring is followed by a rearrangement to build complex, densely substituted products in a single operation. rsc.orgnih.gov Mechanistic studies, including DFT calculations, are crucial for understanding and predicting the outcomes of these intricate reaction cascades. acs.org Exploring the scope of these reactions with substrates like this compound could lead to novel molecular frameworks.

Advanced SAR and Mechanistic Studies for Specific Molecular Targets (Pre-clinical, In vitro)

The incorporation of this compound into bioactive molecules is a key area for future preclinical research. The cyclobutane scaffold serves as a conformationally restricted isostere for more flexible alkyl chains or as a three-dimensional replacement for flat aromatic rings, a concept often termed "escaping from flatland". researchgate.net While specific structure-activity relationship (SAR) studies for this compound are not yet widely published, research on other cyclobutane-containing drug candidates provides a clear roadmap.

For example, SAR studies on cyclobutane-based integrin antagonists have shown that the stereochemistry and substitution pattern on the ring are critical for biological activity. rsc.orgnih.gov Similarly, in the development of inhibitors for Euchromatic histone methyltransferase 2 (G9a), a spirocyclic cyclobutane ring was found to be crucial for potency. nih.gov Future research on this compound would involve its systematic incorporation into known pharmacophores to probe its impact on:

Binding Affinity: How the rigid cyclobutane core orients the key binding groups (the amine and isopropoxy moieties) within a biological target's active site.

Selectivity: Whether the specific 3D shape of the scaffold can lead to improved selectivity for a target enzyme or receptor over closely related off-targets.

Pharmacokinetic Properties: Assessing how the cyclobutane unit influences metabolic stability, solubility, and cell permeability. In several drug discovery programs, replacing metabolically vulnerable groups with cyclobutane moieties has led to significant improvements in drug-like properties. pharmablock.com

Mechanistic studies, both experimental and computational, will be essential to understand how these molecules interact with their targets at a molecular level. acs.org In vitro assays will be the first step to identify biological targets and establish initial SAR.

Computational Design and Optimization of Novel Cyclobutane-Based Scaffolds

Computational chemistry is an indispensable tool for accelerating the design and optimization of novel therapeutic agents based on the this compound scaffold. Density Functional Theory (DFT) calculations, for example, are used to understand the fundamental properties of the cyclobutane ring, such as its puckered conformation. jkps.or.kr Unlike a planar square, the cyclobutane ring "folds" to relieve torsional strain, and understanding this geometry is critical for predicting how it will present its substituents for molecular recognition. masterorganicchemistry.comdalalinstitute.com

Computational approaches will be pivotal in several areas:

Conformational Analysis: Predicting the preferred three-dimensional structures of drug candidates containing the cyclobutane core. This is essential for understanding how a ligand fits into a protein's binding pocket. jkps.or.kr

Reaction Mechanism Elucidation: DFT studies can model the transition states of synthetic reactions, helping to rationalize stereochemical outcomes and guide the development of new, more efficient synthetic methods. acs.orgresearchgate.net

Virtual Screening and Docking: Using computer models of biological targets, libraries of virtual compounds based on the this compound scaffold can be screened to predict binding affinity and identify promising candidates for synthesis and in vitro testing. researchgate.net

Pharmacokinetic Property Prediction: In silico models can predict properties like solubility, lipophilicity (logP), and potential metabolic liabilities, allowing for the early-stage prioritization of compounds with more favorable drug-like characteristics.

| Computational Method | Application Area | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural & Mechanistic Analysis | Predicts ground-state geometry (puckering), bond angles, and energies; Elucidates reaction pathways and transition states. | acs.orgjkps.or.kr |

| Molecular Docking | Drug Design & SAR | Predicts binding modes and affinities of cyclobutane-containing ligands to biological targets. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Mechanistic Biology | Simulates the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability. | researchgate.net |

Potential as Building Blocks in Supramolecular Chemistry or Material Science

The unique structural features of this compound—its rigidity, defined stereochemistry, and bifunctional nature (amine and ether)—make it an attractive building block for supramolecular chemistry and materials science. lifechemicals.com

Supramolecular Chemistry: This field focuses on assemblies of molecules held together by non-covalent interactions. The defined geometry of the cyclobutane ring can be used to direct the formation of highly ordered structures. For instance, researchers have synthesized cationic bolaamphiphiles from 1,2-disubstituted cyclobutane derivatives, demonstrating that the stereochemistry and regiochemistry of the scaffold have a profound impact on the resulting aggregate structure, leading to the formation of fibers, plates, or spherical assemblies. nih.govmdpi.com The amine group in this compound could be functionalized to create similar amphiphilic structures or to participate in hydrogen-bonding networks for the construction of molecular cages or capsules. nih.govrsc.org